Methyl 3,3-dipropyloxirane-2-carboxylate
Description
Methyl 3,3-dipropyloxirane-2-carboxylate is an oxirane (epoxide) derivative functionalized with a methyl ester group and two propyl substituents at the 3-position of the three-membered cyclic ether ring.
The structural uniqueness of this compound lies in its oxirane ring, which confers reactivity for ring-opening reactions, and the ester group, which enhances solubility in organic solvents. The dipropyl substituents may influence steric hindrance and lipophilicity, affecting its chemical behavior.
Properties
Molecular Formula |
C10H18O3 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
methyl 3,3-dipropyloxirane-2-carboxylate |
InChI |
InChI=1S/C10H18O3/c1-4-6-10(7-5-2)8(13-10)9(11)12-3/h8H,4-7H2,1-3H3 |
InChI Key |
UQPUSYOLVODNDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C(O1)C(=O)OC)CCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,3-dipropyloxirane-2-carboxylate typically involves the reaction of a suitable precursor with an oxidizing agent. One common method is the epoxidation of an alkene using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. Catalysts such as titanium silicalite-1 (TS-1) can be employed to enhance the reaction rate and selectivity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3-dipropyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can lead to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include diols, carboxylic acids, alcohols, alkanes, and various functionalized derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl 3,3-dipropyloxirane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of methyl 3,3-dipropyloxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of new bonds and functional groups. This reactivity is exploited in synthetic chemistry to create diverse molecular architectures.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties and reactivity of methyl 3,3-dipropyloxirane-2-carboxylate, we compare it with three analogous oxirane carboxylates:
Ethyl 3-Isopropyl-3-Methyloxirane-2-Carboxylate
- Structure : Substituted with an ethyl ester group and a methyl-isopropyl branching at the 3-position.
- Key Differences: The ethyl ester group increases molecular weight (compared to methyl) and may alter hydrolysis kinetics.
- Synthetic Pathway : Similar to methyl esters, this compound is synthesized via acid chloride intermediates using reagents like (COCl)₂ and DMF, followed by esterification .
Methyl (2R,3S)-3-Phenyloxirane-2-Carboxylate
- Structure : Features a phenyl group at the 3-position and a methyl ester.
- Key Differences :
- Applications : Such aryl-substituted epoxides are often intermediates in asymmetric synthesis due to their chiral centers.
Potassium 3-Butyloxirane-2-Carboxylate
- Structure : A potassium salt of an oxirane carboxylic acid with a butyl substituent.
- Key Differences :
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
